molecular formula C17H18ClNO2S B4983848 N-(5-chloro-2-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide

Cat. No. B4983848
M. Wt: 335.8 g/mol
InChI Key: VWHUAZJSEMCWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide, commonly known as CMMD, is a synthetic compound that belongs to the class of thioacetamide derivatives. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of CMMD is not yet fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking cell cycle progression. CMMD has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
CMMD has been shown to induce significant changes in biochemical and physiological parameters in various in vitro and in vivo studies. The compound has been found to modulate the levels of various cytokines, chemokines, and growth factors, which play crucial roles in cancer development and progression. Additionally, CMMD has been shown to alter the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CMMD in lab experiments is its selective cytotoxicity towards cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, the compound has been found to exhibit low toxicity towards normal cells, which is a desirable property for any potential drug candidate. However, one of the limitations of using CMMD in lab experiments is its relatively low water solubility, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on CMMD. One of the potential areas of research is the development of novel drug formulations that can enhance the bioavailability and efficacy of CMMD. Additionally, further studies are needed to elucidate the exact mechanism of action of CMMD and to identify its molecular targets. Furthermore, the potential applications of CMMD in the treatment of various inflammatory disorders and other diseases need to be explored in detail.

Synthesis Methods

The synthesis of CMMD involves the reaction between 5-chloro-2-methoxyaniline and 2-methylbenzyl chloride in the presence of sodium hydride, followed by the addition of thioacetic acid to the reaction mixture. The resulting compound is then purified using column chromatography, yielding CMMD as a white crystalline solid.

Scientific Research Applications

CMMD has been extensively studied for its potential applications in medicinal chemistry and pharmacology. The compound has been shown to exhibit significant inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, CMMD has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-12-5-3-4-6-13(12)10-22-11-17(20)19-15-9-14(18)7-8-16(15)21-2/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHUAZJSEMCWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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